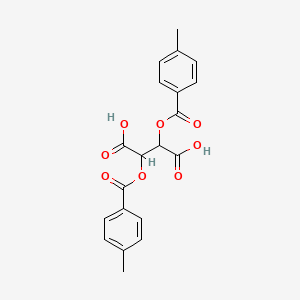

(+)-Di-p-toluoyl-D-tartaric Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBUZBMZCBCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909134 | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039646-91-7, 32634-66-5, 104695-67-2 | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

(+)-Di-p-toluoyl-D-tartaric acid is a chiral resolving agent of significant importance in the fields of organic chemistry and pharmacology. Its ability to separate enantiomers makes it an invaluable tool in the synthesis of optically active compounds, particularly for the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in chiral resolution.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. It is commercially available in both anhydrous and monohydrate forms, with the latter being more common. The presence of water of crystallization can influence its physical properties and applications.

| Property | Value |

| Molecular Formula | C₂₀H₁₈O₈ (anhydrous) |

| C₂₀H₁₈O₈·H₂O (monohydrate)[1] | |

| Molecular Weight | 386.36 g/mol (anhydrous)[2] |

| 404.37 g/mol (monohydrate)[1] | |

| Melting Point | 169-171 °C (decomposes)[3] |

| 160-166 °C (monohydrate)[1] | |

| Optical Rotation [α]D²⁰ | +138 ± 2º (c=1% in EtOH)[1] |

| Appearance | White to off-white powder[1] |

| CAS Number | 32634-68-7 (anhydrous) |

| 71607-31-3 (monohydrate)[1] |

Synthesis of this compound

The most common synthetic route to this compound involves the esterification of D-tartaric acid with p-toluoyl chloride.[4] Variations in catalysts, solvents, and reaction conditions have been developed to optimize yield and purity.

General Synthetic Workflow:

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Anhydride Intermediate

This method, adapted from patented procedures, utilizes a catalyst to improve efficiency and yield.[5]

-

Reaction Setup: To a suitable reactor, add D-tartaric acid (1 part by weight) and toluene as the solvent.

-

Catalyst Addition: Under agitation, add a catalytic amount of copper sulfate (0.001-0.1 parts).

-

Reagent Addition: Slowly add p-toluoyl chloride (1-3 parts) to the reaction mixture.

-

Reaction: Maintain the reaction for approximately 6 hours.

-

Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid (+)-Di-p-toluoyl-D-tartaric anhydride.

-

Hydrolysis: The isolated anhydride is then hydrolyzed by adding an equivalent amount of water in toluene. The mixture is heated to reflux for about 5 hours.

-

Product Isolation: After cooling, the crystalline product, this compound, is isolated by filtration.

-

Drying: The product is washed with the reaction solvent and dried. This method reports yields exceeding 95%.[5]

Application in Chiral Resolution

The primary application of this compound is in the separation of racemic mixtures, particularly of amines, through the formation of diastereomeric salts.[4] The differing solubilities of these salts allow for their separation by fractional crystallization.

Mechanism of Chiral Resolution:

The fundamental principle involves an acid-base reaction between the chiral acid (resolving agent) and a racemic base. This reaction forms two diastereomeric salts with distinct physical properties, most notably solubility.

Caption: Logical workflow for chiral resolution using diastereomeric salt formation.

Experimental Protocol: Chiral Resolution of Racemic Ibuprofen

A study has demonstrated the effective use of this compound for the enantioseparation of racemic ibuprofen.[6]

-

Salt Formation: A mixture of racemic ibuprofen and this compound is dissolved in a suitable organic solvent, such as a mixture of acetonitrile and isopropanol.

-

Precipitation: The solution is allowed to stand, promoting the precipitation of the diastereomeric salt of (S)-(+)-ibuprofen with this compound, which is less soluble.

-

Filtration: The precipitate is separated from the mother liquor by filtration. The filtrate is enriched in the (R)-(-)-ibuprofen diastereomeric salt.

-

Liberation of Enantiomers: The separated diastereomeric salt is treated with an acid to liberate the pure (S)-(+)-ibuprofen. The enantiomer from the filtrate can be recovered similarly.

-

Analysis: The enantiomeric purity of the separated ibuprofen is determined using techniques such as HPLC.

Other Applications

Beyond its primary role in chiral resolution, this compound and its derivatives are utilized in other areas:

-

Asymmetric Synthesis: It can serve as a chiral auxiliary, guiding the stereochemical outcome of a chemical reaction.[1]

-

Analytical Chemistry: It is employed in analytical methods like chromatography to enhance the separation and identification of complex mixtures.[1]

-

Food Industry: It has been explored for its potential to modify flavor profiles and act as a stabilizer in certain food products.[1]

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Wash hands thoroughly after handling.[2] Store in a cool, dark place.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 5. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

(+)-Di-p-toluoyl-D-tartaric Acid structure and properties

An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

Introduction

This compound (DPTTA) is a chiral resolving agent widely employed in organic chemistry and the pharmaceutical industry.[1] Its efficacy lies in its ability to separate racemic mixtures—equal mixtures of two enantiomers—into their individual, optically pure components. This is crucial in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.[1][2] DPTTA's unique structure, featuring a rigid chiral backbone derived from D-tartaric acid and aromatic p-toluoyl groups, enables it to form diastereomeric salts with racemic compounds, particularly amines.[3] These resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound for researchers, scientists, and drug development professionals.

Structure and Chemical Identifiers

This compound is systematically known as (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid.[5] The core structure consists of a D-tartaric acid backbone where the two hydroxyl groups are esterified with p-toluoyl groups.[3] The molecule exists in both anhydrous and monohydrate forms.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid | [5] |

| CAS Number | 32634-68-7 (Anhydrous) | [5] |

| 71607-31-3 (Monohydrate) | [1][3] | |

| Molecular Formula | C₂₀H₁₈O₈ (Anhydrous) | [5] |

| C₂₀H₁₈O₈·H₂O (Monohydrate) | [1] | |

| Molecular Weight | 386.36 g/mol (Anhydrous) | [6] |

| 404.37 g/mol (Monohydrate) | [1] | |

| InChI Key | CMIBUZBMZCBCAT-HOTGVXAUSA-N | [5] |

| Synonyms | (+)-O,O'-Di-p-toluoyl-D-tartaric acid, DPTTA |

Physicochemical Properties

The physical and chemical properties of DPTTA are crucial for its application, particularly in designing crystallization processes for chiral resolution. It is a white to off-white crystalline powder, stable under normal conditions, and soluble in organic solvents like ethanol and methanol but sparingly soluble in water.[1][6][7][8]

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 171 °C (dec.) (Anhydrous) | |

| 160-166 °C (Monohydrate) | [1] | |

| 165 - 167 °C | [8] | |

| Optical Rotation | [α]²⁰/D +139.4° (c=1 in ethanol) | [5] |

| [α]²⁰/D +138 ± 2° (c=1% in EtOH) | [1] | |

| Solubility | Soluble in ethanol and methanol; does not mix well with water. | [6][7] |

| Stability | Stable under normal conditions. | [6][8] |

| Incompatibilities | Strong oxidizing agents. | [6][8] |

Synthesis

The most prevalent method for synthesizing this compound is the esterification of D-tartaric acid with p-toluoyl chloride.[3][7] The reaction typically involves combining D-tartaric acid with at least two equivalents of p-toluoyl chloride.[3] A patented method details a high-yield process where D-tartaric acid and p-toluoyl chloride react in toluene with copper sulfate as a catalyst to form the intermediate anhydride. This anhydride is then hydrolyzed with water to yield the final product.[7] This method is noted for its simplicity, safety, and high yield (over 95%), with the potential to recycle the toluene solvent.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 4. This compound | 32634-66-5 | Benchchem [benchchem.com]

- 5. Di-p-toluoyl-D-tartaric acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Synthesis of (+)-Di-p-toluoyl-D-tartaric acid monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a crucial chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries for the separation of racemic mixtures. Its efficacy lies in the formation of diastereomeric salts with enantiomeric compounds, particularly amines, allowing for their separation. This technical guide provides a comprehensive overview of the synthesis of this compound monohydrate, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful laboratory-scale synthesis of this important chemical compound.

Introduction

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The separation of enantiomers from a racemic mixture is a critical step in drug development to ensure the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. This compound is a highly effective chiral resolving agent for a wide range of compounds.[1] This guide focuses on the synthesis of its monohydrate form.

The most prevalent synthetic route involves the esterification of D-tartaric acid with p-toluoyl chloride.[2] This process typically proceeds through a di-p-toluoyl-D-tartaric anhydride intermediate, which is subsequently hydrolyzed to yield the final product.[2] Variations in catalysts, solvents, and reaction conditions have been explored to optimize yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71607-31-3 | [1] |

| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |

| Molecular Weight | 404.37 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 160-166 °C | [1] |

| Optical Rotation [α]D²⁰ | +138 ± 2º (c=1% in EtOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Synthetic Workflow

The synthesis of this compound monohydrate can be visualized as a two-step process. The first step is the formation of the anhydride intermediate, followed by its hydrolysis to the final product.

Caption: Synthetic workflow for this compound monohydrate.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound monohydrate.[4][5]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| D-Tartaric Acid | 147-71-7 | C₄H₆O₆ | ≥ 99% |

| p-Toluoyl Chloride | 874-60-2 | C₈H₇ClO | ≥ 98% |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous |

| Copper (II) Sulfate | 7758-99-8 | CuSO₄ | Anhydrous |

| Water | 7732-18-5 | H₂O | Deionized |

Step 1: Synthesis of Di-p-toluoyl-D-tartaric anhydride

-

To a 1000 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add D-tartaric acid (150 g) and toluene (200 mL).[4]

-

With stirring, add copper sulfate (1.5 g) as a catalyst.[4]

-

Slowly add p-toluoyl chloride (330 g) dropwise over a period of 3 hours.[4]

-

After the addition is complete, continue the reaction for 6 hours.[4]

-

Transfer the reaction mixture to a centrifuge to separate the solid product.[4]

-

The solid obtained is Di-p-toluoyl-D-tartaric anhydride.

Step 2: Hydrolysis to this compound monohydrate

-

Transfer the obtained Di-p-toluoyl-D-tartaric anhydride to a 2000 mL three-necked flask.[4]

-

Add an equivalent amount of water and toluene.[4]

-

Heat the mixture to reflux and maintain for 5 hours.[4]

-

Cool the reaction mixture to room temperature to allow for crystallization.[4]

-

Collect the solid product by filtration.

-

Wash the crystals with a suitable solvent (e.g., cold toluene) and dry under vacuum to obtain this compound monohydrate.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Yield | > 95% | [4] |

| Purity (Final Product) | > 99% | [4] |

| Starting Material (D-Tartaric Acid) | 150 g | [4] |

| Reagent (p-Toluoyl Chloride) | 330 g | [4] |

| Catalyst (Copper Sulfate) | 1.5 g | [4] |

| Final Product Weight (Example) | 374.4 g | [4] |

Safety Considerations

-

p-Toluoyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Toluene is a flammable and volatile solvent. Avoid open flames and ensure adequate ventilation.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

Conclusion

The synthesis of this compound monohydrate is a well-established and efficient process. The two-step method involving the formation of an anhydride intermediate followed by hydrolysis provides high yields and purity. This guide offers a detailed protocol and the necessary data for the successful replication of this synthesis in a laboratory setting. For professionals in drug development and organic synthesis, a thorough understanding of this procedure is essential for the production of this key chiral resolving agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

The Enduring Legacy of Tartaric Acid: A Technical Guide to Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of enantiomers, a cornerstone of stereochemistry, owes its origins to the pioneering work of Louis Pasteur and his meticulous investigation of tartaric acid in 1848.[1][2] By manually separating mirror-image crystals of sodium ammonium tartrate, Pasteur laid the foundation for understanding and manipulating chirality, a concept of profound importance in modern drug development and fine chemical synthesis.[1][3] Tartaric acid and its derivatives remain indispensable tools for the separation of racemic mixtures, primarily through the formation of diastereomeric salts. This technical guide provides an in-depth exploration of the history, mechanisms, and practical applications of tartaric acid-based resolving agents, complete with experimental protocols and quantitative data to inform laboratory practice.

The Principle of Diastereomeric Salt Resolution

The most prevalent method for chiral resolution using tartaric acid derivatives involves the formation of diastereomeric salts.[4] Enantiomers, possessing identical physical properties, are converted into diastereomers, which have distinct physical characteristics such as solubility, melting point, and boiling point.[5] This difference in physical properties allows for their separation through techniques like fractional crystallization.

The process begins by reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent, in this case, a derivative of tartaric acid.[5] This reaction forms a mixture of two diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomer will preferentially crystallize, leaving the other enriched in the solution.[1] The crystallized diastereomer can then be isolated by filtration. Subsequently, the resolving agent is removed, typically by an acid-base extraction, to yield the desired pure enantiomer.

Historical Perspective: Pasteur's Foundational Discovery

In the mid-19th century, the nature of optical activity in certain organic compounds was a puzzle. Jean-Baptiste Biot had observed that solutions of tartaric acid derived from wine production rotated the plane of polarized light.[1] However, a chemically identical form of tartaric acid, known as racemic acid, was optically inactive.[1] In 1848, a young Louis Pasteur, while studying the crystallography of tartrate salts, made a remarkable observation. He noticed that crystals of sodium ammonium tartrate derived from the racemic acid were a mixture of two distinct, mirror-image crystal forms (hemihedral crystals).[1]

With painstaking effort using tweezers, Pasteur manually separated the "right-handed" and "left-handed" crystals.[1] He found that a solution of the "right-handed" crystals was dextrorotatory (rotated light to the right), just like the natural tartaric acid, while a solution of the "left-handed" crystals was levorotatory (rotated light to the left) to an equal degree.[1] A mixture of equal amounts of both types of crystals was optically inactive, identical to the original racemic acid.[3] This elegant experiment provided the first tangible evidence for the existence of enantiomers and established the principle of chiral resolution.[1]

Key Tartaric Acid Derivatives in Chiral Resolution

While tartaric acid itself is an effective resolving agent, its derivatives have been synthesized to enhance their resolving power for a wider range of compounds. The modification of the hydroxyl groups of tartaric acid has led to a versatile toolkit of chiral resolving agents.

Commonly Used Tartaric Acid Derivatives:

-

O,O'-Dibenzoyl-tartaric acid (DBTA): One of the most widely used derivatives, available in both (2R,3R)-(+) and (2S,3S)-(-) forms. It is particularly effective for the resolution of amines.

-

O,O'-Di-p-toluoyl-tartaric acid (DTTA): Another popular derivative, often used for resolving amines and other basic compounds.[6][7]

-

O,O'-Di-o-toluoyl-d-tartaric acid (DOTA): A derivative that has shown high efficiency in specific resolutions, such as that of the drug finerenone.[3]

The selection of the appropriate tartaric acid derivative is often empirical and may require screening of several candidates to achieve optimal separation.[8]

Quantitative Data on Chiral Resolutions

The efficiency of a chiral resolution is typically evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer. The following tables summarize quantitative data from various published resolutions using tartaric acid and its derivatives.

| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| (RS)-Ibuprofen | (S)-(+)-Ibuprofen Gentisate (derived from tartaric acid) | Isopropanol | - | 97.39 | [7] |

| (RS)-Ibuprofen | (R)-(-)-Ibuprofen Gentisate (derived from tartaric acid) | Isopropanol | - | 96.66 | [7] |

| rac-4-cyano-1-aminoindane | di-p-toluoyl-L-tartaric acid | Methanol | - | up to 96 | [6] |

| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90 | >85 | [1] |

| Finerenone | D-DOTA | Ethanol-water | - | ~10% higher than DBTA and DTTA | [3] |

| (S)-Amlodipine | d-Tartaric acid | DMSO | 48.8 ± 2.4 | 90.7 ± 1.4 | [9] |

Experimental Protocols

The following are generalized experimental protocols for the chiral resolution of a racemic amine and a racemic carboxylic acid using tartaric acid derivatives.

Resolution of a Racemic Amine with (+)-Tartaric Acid

This protocol is based on the resolution of α-methylbenzylamine.[10]

Materials:

-

Racemic α-methylbenzylamine

-

(+)-Tartaric acid (R,R-tartaric acid)

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)

-

Suction filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to fully dissolve the acid.

-

Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will exotherm.

-

Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours, or until a significant amount of crystalline precipitate has formed.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

-

-

Liberation of the Enriched Amine:

-

Transfer the crystalline salt to a beaker and add 20 mL of water to partially dissolve it.

-

Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves and a separate organic layer (the amine) is visible.

-

Cool the solution to room temperature.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Decant the dried ether solution and remove the solvent by rotary evaporation to obtain the enriched amine.

-

Resolution of Racemic Ibuprofen with an O,O'-Disubstituted Tartaric Acid Derivative

This protocol is a generalized procedure based on the resolution of ibuprofen.[7]

Materials:

-

(RS)-Ibuprofen

-

O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) or O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA)

-

Isopropanol

-

Glacial acetic acid

-

Standard laboratory glassware

-

Heating and cooling apparatus

Procedure:

-

Preparation of the Racemic Ibuprofen Solution:

-

Dissolve a specific molar equivalent of (RS)-Ibuprofen in isopropanol.

-

Cool the mixture to 0-5 °C.

-

Add a small amount of glacial acetic acid dropwise while maintaining the temperature.

-

-

Formation of the Diastereomeric Salt:

-

Prepare a solution of the chosen tartaric acid derivative (e.g., D-DTTA) in isopropanol.

-

Gradually add the tartaric acid derivative solution to the cooled ibuprofen solution.

-

Heat the resulting mixture in a water bath to approximately 90 °C for a specified period (e.g., 2 hours).

-

Allow the mixture to stand at room temperature overnight to facilitate crystallization.

-

-

Isolation and Purification:

-

Filter the precipitated diastereomeric salt.

-

Wash the collected solid with cold isopropanol.

-

The solid can be further purified by recrystallization from a suitable solvent.

-

-

Liberation of the Enantiomer:

-

The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to liberate the enantiomerically enriched ibuprofen.

-

Visualizing the Process

The following diagrams illustrate the key concepts and workflows in chiral resolution using tartaric acid derivatives.

Caption: Principle of Diastereomeric Salt Formation.

Caption: General Workflow of Chiral Resolution.

Conclusion

From Pasteur's groundbreaking discovery to modern pharmaceutical manufacturing, tartaric acid and its derivatives have remained central to the field of chiral resolution. The principle of diastereomeric salt formation provides a robust and scalable method for obtaining enantiomerically pure compounds. This guide has provided a historical context, outlined the fundamental principles, presented quantitative data, and offered practical experimental protocols. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these techniques is essential for the efficient and effective production of chiral molecules. The continued innovation in resolving agents and methodologies ensures that this classic technique will continue to be a vital tool in the chemist's arsenal.

References

- 1. rsc.org [rsc.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

(+)-Di-p-toluoyl-D-tartaric Acid CAS number and molecular weight

An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

For researchers, scientists, and drug development professionals, this compound is a crucial chiral resolving agent. This guide provides comprehensive data on its chemical properties, applications, and relevant experimental protocols.

Core Chemical Data

This compound is commercially available in both anhydrous and monohydrate forms. The key identifiers and molecular weights for each are distinct and essential for accurate experimental design and stoichiometric calculations.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anhydrous | 32634-68-7 | C₂₀H₁₈O₈ | 386.35[1][2] |

| Monohydrate | 71607-31-3 | C₂₀H₂₀O₉ | 404.37[3][4] |

Applications in Chiral Resolution

This compound is widely employed in the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals. Its utility stems from its ability to form diastereomeric salts with racemic mixtures of bases, such as amines. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

A common application is in the resolution of racemic amines. The process typically involves the following steps:

-

Salt Formation: The racemic amine is reacted with this compound in a suitable solvent. This results in the formation of two diastereomeric salts.

-

Fractional Crystallization: Due to differences in solubility, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation and Purification: The crystallized salt is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the amine, and the chiral resolving agent can be recovered and recycled.

Experimental Workflow: Chiral Resolution of a Racemic Amine

The following diagram illustrates a typical workflow for the chiral resolution of a racemic amine using this compound.

Caption: Workflow for Chiral Resolution of Amines.

Synthesis Protocol

A general procedure for the synthesis of (+)-D-di-p-toluoyltartaric acid involves the reaction of D-tartaric acid with p-toluoyl chloride.

Materials:

-

D-tartaric acid

-

Toluene

-

Copper sulfate (catalyst)

-

p-Toluoyl chloride

Procedure:

-

A mixture of D-tartaric acid and toluene is prepared in a three-necked flask.

-

A catalytic amount of copper sulfate is added to the mixture with stirring.

-

p-Toluoyl chloride is slowly added dropwise over a period of several hours.

-

The reaction is allowed to proceed for an extended period after the addition is complete.

-

Upon completion, the mixture is separated, typically by centrifugation, to isolate the product.[1]

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of solvent systems, temperature, and stoichiometry is recommended.

References

- 1. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 2. O,O'-DI-p-TOLUOYL-D-TARTARIC ACID ANHYDROUS Extra Pure, C20H18O8 | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 3. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Di-p-toluoyl-D-tartaric acid, also known as D-DTTA, is a chiral resolving agent of significant importance in the fields of organic chemistry, pharmacology, and materials science. Its rigid structure, derived from the naturally occurring D-tartaric acid, and the presence of aromatic toluoyl groups, enable it to form diastereomeric salts with racemic mixtures, particularly amines. This property is fundamental to the separation of enantiomers, a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and logical workflows to illustrate key processes.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It exists in both anhydrous and monohydrate forms, which possess distinct physical characteristics.[3] The anhydrous form is particularly suited for chiral resolutions in non-aqueous solvent systems where water might interfere with crystallization.[3]

Structural and General Data

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-2,3-bis(4-methylbenzoyloxy)butanedioic acid | |

| Synonyms | D-DTTA, (+)-DTTA, D-PTTA | |

| Molecular Formula | C₂₀H₁₈O₈ (Anhydrous) | [1] |

| C₂₀H₁₈O₈·H₂O (Monohydrate) | [2] | |

| Molecular Weight | 386.36 g/mol (Anhydrous) | [1] |

| 404.37 g/mol (Monohydrate) | [2] | |

| CAS Number | 32634-68-7 (Anhydrous) | [1] |

| 71607-31-3 (Monohydrate) | [2] |

Physicochemical Data

| Property | Value | Conditions & Notes |

| Melting Point | 169-171 °C (dec.) | Anhydrous form.[1][4] |

| 160-166 °C | Monohydrate form.[2] | |

| Solubility | Sparingly soluble in ethanol and methanol; Partly miscible with water. | [5] |

| Optical Rotation | +138° to +142° | Typically measured at c=1 in ethanol or methanol.[1][2] |

| pKa (Predicted) | 1.46 ± 0.25 | This is a computationally predicted value. |

Core Application: Chiral Resolution

The primary application of this compound is the separation of enantiomers from a racemic mixture.[2] This process is based on the formation of diastereomeric salts which exhibit different physical properties, most notably solubility.[3] The acidic nature of D-DTTA allows it to react with racemic bases (e.g., amines) to form these separable salts.

The general principle involves dissolving the racemic base and D-DTTA in a suitable solvent. One of the diastereomeric salts, being less soluble, will selectively crystallize out of the solution. This solid can then be isolated by filtration. The desired enantiomer is subsequently recovered by treating the isolated salt with a base to neutralize the D-DTTA.

Experimental Protocols

Protocol for Determination of Optical Rotation

The measurement of optical rotation is crucial for confirming the enantiomeric purity of a substance. It is performed using a polarimeter.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter to zero using a blank solvent (the same solvent that the sample is dissolved in).

-

Sample Preparation: Accurately weigh a specific amount of the substance (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to achieve a known concentration (c).

-

Cell Preparation: Rinse the polarimeter cell (of a known path length, l, typically 1 decimeter) with the sample solution. Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Measurement: Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (dm).

-

c is the concentration in g/mL.

-

Protocol for Determination of pKa via Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like D-DTTA.

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a solution of D-DTTA of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration Setup: Place a known volume of the D-DTTA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete neutralization of the first acidic proton.

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.

-

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms, including the distinct signals for the aromatic protons of the toluoyl groups, the methine protons of the tartaric acid backbone, and the methyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands include a broad O-H stretch from the carboxylic acid groups, a strong C=O stretch from both the ester and carboxylic acid functionalities, and C-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]

- 2. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]

- 3. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]

- 4. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of (+)-Di-p-toluoyl-D-tartaric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (+)-Di-p-toluoyl-D-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. Understanding its solubility in various organic solvents is critical for the optimization of resolution processes, ensuring high yield and purity of enantiomerically pure compounds. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and illustrates a key application of the compound.

Core Topic: Solubility of (+)--Di-p-toluoyl-D-tartaric Acid

This compound, also known as (+)-DTTA, is a chiral dicarboxylic acid widely employed for the separation of racemic mixtures of amines and other basic compounds. Its effectiveness as a resolving agent is intrinsically linked to the differential solubility of the diastereomeric salts it forms with the enantiomers of a racemic compound. The selection of an appropriate solvent system is therefore a crucial step in the development of a successful chiral resolution process.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information from various chemical suppliers and safety data sheets, the following table summarizes the available qualitative and quantitative solubility information. It is important to note that solubility can be significantly influenced by factors such as temperature, the specific form of the acid (anhydrous vs. monohydrate), and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Solubility (anhydrous) | Solubility (monohydrate) | Temperature (°C) |

| Methanol | CH₃OH | Soluble[1] | Almost transparent solution[2] | Not Specified |

| Ethanol | C₂H₅OH | Soluble | Soluble[3] | Not Specified |

| Acetone | C₃H₆O | Soluble | Soluble[3] | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | 50 mg/mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (for in-vitro use) | Not Specified | Not Specified |

| Water | H₂O | Poorly soluble/Insoluble | Soluble[3] | Not Specified |

Note: The terms "Soluble" and "Poorly soluble" are qualitative descriptions and can vary between suppliers. The quantitative data for DMF and DMSO should be considered as approximate values, as the experimental conditions were not fully specified. For critical applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. This protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (anhydrous or monohydrate, as required)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (readability to 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials or flasks with tight-fitting caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Pipettes and syringes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the dish or vial. This can be done at ambient temperature, in a fume hood, or in an oven at a temperature below the decomposition point of the acid. For volatile solvents, gentle heating may be applied. For less volatile solvents, a vacuum oven is recommended.

-

Once the solvent is completely evaporated, dry the remaining solid to a constant weight in an oven or desiccator.

-

Weigh the dish or vial containing the dry solid.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight of the dish/vial with the dried solid.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in the desired units, for example, as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Visualization of Application: Chiral Resolution

This compound is primarily used as a resolving agent to separate racemic mixtures. The following diagram illustrates the general workflow of a classical chiral resolution process.

Figure 1. Workflow for Chiral Resolution using this compound.

References

- 1. This compound 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]

- 3. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Enantiomeric Purity of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enantiomeric purity of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA), a pivotal chiral resolving agent in the pharmaceutical and fine chemical industries. This document details the methodologies for its synthesis, application in chiral resolution, and the analytical techniques used to determine its enantiomeric purity, complete with experimental protocols and quantitative data.

Introduction to this compound as a Chiral Resolving Agent

This compound is a derivative of D-tartaric acid, a naturally occurring chiral compound. Its rigid structure, featuring two carboxylic acid functionalities and two p-toluoyl ester groups, creates a well-defined chiral environment. This specific stereochemistry allows it to form diastereomeric salts with racemic mixtures of basic compounds, such as amines.[1] These diastereomeric salts, unlike the original enantiomers, possess different physicochemical properties, most notably different solubilities. This difference is the cornerstone of chiral resolution by diastereomeric salt crystallization, enabling the separation of a racemic mixture into its individual enantiomers.[1]

The efficacy of D-DTTA as a resolving agent is highly dependent on the specific racemic compound being separated. The structural modifications in the derivatized forms of tartaric acid lead to different diastereomeric salt interactions, solubilities, and crystal packing, which are the basis for separation.[1]

Synthesis of Enantiomerically Pure this compound

The synthesis of high-purity D-DTTA is crucial for its effectiveness as a chiral resolving agent. A common and efficient method involves the esterification of D-tartaric acid with p-toluoyl chloride.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method designed for high yield and purity.[2]

Materials:

-

D-tartaric acid

-

p-Toluoyl chloride

-

Copper sulfate (catalyst)

-

Toluene (solvent)

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, combine 1 part by weight of D-tartaric acid with an appropriate volume of toluene (e.g., 1L of toluene per 0.75 kg of D-tartaric acid).

-

Catalyst Addition: Under agitation, add 0.001-0.1 parts of copper sulfate to the mixture.

-

Esterification: Slowly add 1-3 parts of p-toluoyl chloride to the reactor at a controlled drop rate (e.g., 1-10 mL/min). After the addition is complete, continue the reaction for approximately 6 hours.

-

Isolation of Anhydride: The resulting mixture, containing Di-p-toluoyl-D-tartaric anhydride, is then centrifuged to isolate the solid anhydride.

-

Hydrolysis: The isolated anhydride is transferred to a flask with an equivalent amount of water and toluene. The mixture is heated to reflux and maintained for about 5 hours to facilitate hydrolysis.

-

Crystallization and Isolation: After hydrolysis, the mixture is cooled to room temperature to induce crystallization of this compound. The crystals are then collected by filtration and dried.

Expected Outcome:

This method can achieve a process yield of over 95% with a final product purity of greater than 99%.[2]

Synthesis Workflow

Application in Chiral Resolution: Diastereomeric Salt Crystallization

The primary application of this compound is the resolution of racemic bases through the formation of diastereomeric salts. The general principle involves reacting the racemic base with D-DTTA to form two diastereomeric salts, which are then separated based on their differential solubility.

General Experimental Protocol for Chiral Resolution of a Racemic Amine

Materials:

-

Racemic amine

-

This compound (D-DTTA)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Acid (for regeneration, e.g., HCl)

-

Base (for regeneration, e.g., NaOH)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Salt Formation: Dissolve the racemic amine and a molar equivalent (or a predetermined optimal ratio) of D-DTTA in a suitable solvent, with gentle heating if necessary to achieve complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Regeneration:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a strong base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomerically enriched amine.

-

Extract the free amine into an organic solvent (e.g., diethyl ether).

-

Wash, dry, and evaporate the organic layer to obtain the purified enantiomer.

-

The resolving agent can be recovered from the aqueous layer by acidification.

-

Chiral Resolution Workflow

References

An In-depth Technical Guide to the Safety and Handling of (+)-Di-p-toluoyl-D-tartaric Acid

This guide provides comprehensive safety and handling information for (+)-Di-p-toluoyl-D-tartaric acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a white to light yellow powder. While it is a combustible solid, it propagates flame with difficulty. A key hazard associated with this compound is the potential for dust explosion; fine dust clouds in a confined space can form an explosive mixture with air.

| Property | Value | Source |

| Molecular Formula | C20H18O8 | [1][2] |

| Molecular Weight | 386.36 g/mol | [1][2] |

| Appearance | White to light yellow powder/solid | [2][3] |

| Odor | Odorless | [2] |

| Melting Point | 165 - 167 °C (329 - 332.6 °F) | [2] |

| Solubility | Does not mix well with water. Slightly soluble in Ethanol and Methanol. | [3][4] |

| Stability | Stable under normal conditions. | [2][5] |

Hazard Identification and Classification

According to OSHA 29 CFR 1910.1200 and Regulation (EC) No. 1272/2008, this compound is generally not classified as a hazardous substance.[1][6] However, as with any chemical, it should be handled with care. The primary risks are associated with its physical form as a combustible, dust-forming solid.

Toxicological and Ecological Data

A thorough review of available safety data sheets indicates a lack of comprehensive toxicological and ecological information for this compound.

| Toxicological Endpoint | Data | Source |

| Acute Toxicity | No significant acute toxicological data identified in literature search. | [2][3][4][6] |

| Skin Corrosion/Irritation | No data available. May cause irritation upon prolonged contact. | [4][6] |

| Serious Eye Damage/Irritation | No data available. Dust may cause mechanical irritation. | [4][6] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC. | [1] |

| Ecological Endpoint | Data | Source |

| Toxicity to Fish | No data available. | [4][6] |

| Persistence and Degradability | High persistence in water/soil is suggested, but no quantitative data is available. | [3][6] |

| Bioaccumulative Potential | No data available. | [4][6] |

Given the absence of detailed toxicity data, it is crucial to minimize exposure and follow rigorous safety protocols.

Safe Handling and Storage Protocols

4.1. Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate controls for the quantity and scale of work.

| Control | Specification | Source |

| Ventilation | Use in a well-ventilated area. Provide appropriate exhaust ventilation where dust is formed. | [3][7][8] |

| Eye Protection | Wear tightly fitting safety goggles or chemical safety glasses (conforming to EN166 or OSHA 29 CFR 1910.133). | [1][2][6] |

| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly. | [1][3][7] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. Launder work clothes separately. | [2][3] |

| Respiratory Protection | For nuisance exposures or if dust is generated, use a particulate respirator (e.g., type P95 or P1). For higher-level protection, use a full-face respirator. | [1][2][6][7] |

4.2. Handling Protocol

The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow.

4.3. Storage Protocol

-

Store in original, tightly sealed containers.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2][3][5]

-

Protect containers from physical damage and check regularly for leaks.[3]

Emergency Procedures

5.1. First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the person to fresh air. If irritation or discomfort persists, seek medical attention. | [3][6] |

| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | [3][6] |

| Eye Contact | Immediately wash out with plenty of water for at least 15 minutes. If irritation continues, seek medical attention. | [3][6] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. First aid is not generally required, but contact a doctor or Poison Control Center if in doubt. | [1][3][6] |

5.2. Accidental Release Measures (Spills)

The response to a spill should be dictated by its size and location. The following diagram outlines the general decision-making process.

Caption: Emergency Response Protocol for Spills.

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, foam, carbon dioxide, or water spray (for large fires only).[3][6]

-

Fire-Fighting Procedures: Alert emergency responders. Wear self-contained breathing apparatus (SCBA) and full protective gloves. Use a fine water spray to cool adjacent areas and fire-exposed containers.[3]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[2][3]

Disposal Considerations

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not let the product enter drains.[7]

This guide is intended for informational purposes and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, site-specific risk assessment.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Di-p-toluoyl-D-tartaric acid monohydrate - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. utsi.edu [utsi.edu]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

Methodological & Application

Application Notes and Protocols for Chiral Resolution Using (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in both academic research and industrial drug development for the separation of enantiomers. (+)-Di-p-toluoyl-D-tartaric acid, often abbreviated as (+)-DPTTA or D-DTTA, is a highly effective chiral resolving agent, particularly for racemic amines, amino acids, and certain chiral alcohols. Its rigid structure, derived from the C2-symmetric backbone of D-tartaric acid, provides distinct stereochemical interactions that lead to the formation of diastereomeric salts with significantly different physical properties, most notably solubility. This difference allows for the separation of one diastereomer by fractional crystallization.

These application notes provide a comprehensive overview of the principles and methodologies for employing (+)-DPTTA in chiral resolution. Detailed protocols, quantitative data from various applications, and a visual representation of the experimental workflow are included to guide researchers in developing and optimizing their own resolution processes.

Principle of Chiral Resolution

The fundamental principle of this resolution method lies in the reaction of a racemic mixture (a 50:50 mixture of two enantiomers, e.g., R-amine and S-amine) with an enantiomerically pure chiral resolving agent, in this case, (+)-DPTTA.[1][2] This reaction forms a mixture of two diastereomeric salts: [(R-amine)-(+)-DPTTA] and [(S-amine)-(+)-DPTTA]. Since these diastereomers are not mirror images of each other, they possess different physical properties, such as melting points, crystal structures, and, most importantly, solubilities in a given solvent system.[1][2]

By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The solid, diastereomerically enriched salt is then separated by filtration. Subsequently, the desired enantiomer is recovered from the purified salt, and the chiral resolving agent can be recycled for future use.

Experimental Workflow

The general workflow for chiral resolution using (+)-DPTTA involves three main stages: diastereomeric salt formation and crystallization, isolation of the desired enantiomer, and recovery of the resolving agent.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Application Data

The effectiveness of (+)-DPTTA and its enantiomer, (-)-di-p-toluoyl-L-tartaric acid (L-DTTA), has been demonstrated for a variety of compounds. The selection of the resolving agent enantiomer depends on which substrate enantiomer is desired to be in the less soluble salt. The following tables summarize quantitative data from selected applications.

Table 1: Chiral Resolution of Amines

| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Result | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methylamphetamine | (+)-DPTTA | 1 : 0.25 | Supercritical CO₂ | 57.9% ee (extract) | - | [3][4] |

| trans-2-benzylaminocyclohexanol | L-DTTA / HCl | 1.0 : 0.6 : 0.4 | Not specified | 99.5% de | 92% | [5] |

| 4-cyano-1-aminoindane | L-DTTA | Not specified | Methanol | 56% ee (bulk sample) | - | [6] |

| (±)-Tramadol | (+)-DPTTA | Not specified | Ethanol | >99% de (after recrystallization) | High |[7] |

Table 2: Chiral Resolution of Amino Acids

| Racemic Compound | Resolving Agent | Molar Ratio (AA:Acid) | Solvent System | Result | Yield | Reference |

|---|

| DL-Leucine | (+)-DPTTA | Not specified | Not specified | 91.2% ee (D-Leu salt) | - |[8] |

Experimental Protocols

The following protocols provide a generalized framework for the chiral resolution of amines and alcohols. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol is a generalized procedure based on common practices for diastereomeric salt resolution.

1. Materials:

-

Racemic amine

-

This compound ((+)-DPTTA)

-

Selected solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Strong base (e.g., 2M NaOH or KOH solution)

-

Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Strong acid (e.g., 2M HCl solution)

-

Anhydrous sodium or magnesium sulfate

2. Procedure:

-

Step 1: Diastereomeric Salt Formation

-

Dissolve the racemic amine (1.0 equivalent) in a suitable solvent with gentle heating to achieve complete dissolution.

-

In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. Note: Using 0.5 equivalents of the resolving agent can be more efficient if only one enantiomer forms a significantly less soluble salt.

-

Add the resolving agent solution to the amine solution. Stir the mixture.

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Allow the crystallization to proceed for several hours to overnight to maximize the yield of the precipitate.

-

-

Step 2: Isolation of the Less Soluble Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the crystals. At this stage, the diastereomeric excess (de%) can be determined using techniques like NMR or HPLC. If the purity is insufficient, a recrystallization from the same or a different solvent system can be performed.

-

-

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).

-

Add a strong base (e.g., 2M NaOH) dropwise while stirring until the pH of the aqueous layer is >10. This neutralizes the tartaric acid derivative and liberates the free amine.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Determine the enantiomeric excess (ee%) of the recovered amine by chiral HPLC or other suitable methods.

-

-

Step 4: Recovery of the Chiral Resolving Agent

-

Take the aqueous layer from Step 3, which contains the di-salt of (+)-DPTTA.[9]

-

Cool the aqueous solution in an ice bath and acidify with a strong acid (e.g., 2M HCl) to a pH of <2.[9]

-

The (+)-DPTTA will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered resolving agent can be reused in subsequent resolutions.[10]

-

Protocol 2: General Procedure for the Chiral Resolution of a Racemic Alcohol

The resolution of alcohols often requires an initial derivatization step to introduce a basic handle (like an amine) or an acidic handle that can form a salt with a chiral resolving agent. Alternatively, diastereomeric esters can be formed, but their separation can be more challenging than salt crystallization. The protocol below assumes the formation of diastereomeric esters for separation, which is a common alternative to salt formation for non-basic/acidic compounds.

1. Materials:

-

Racemic alcohol

-

This compound ((+)-DPTTA) or its acid chloride derivative.

-

Esterification catalyst (e.g., DCC, DMAP) if using the acid.

-

Anhydrous, non-protic solvent (e.g., dichloromethane, toluene).

-

Reagents for hydrolysis (e.g., LiOH, NaOH in methanol/water).

-

Silica gel for column chromatography.

2. Procedure:

-

Step 1: Formation of Diastereomeric Esters

-

Dissolve the racemic alcohol (1.0 equivalent) and a coupling agent like DMAP (0.1 equivalent) in an anhydrous solvent.

-

Add (+)-DPTTA (1.0 equivalent) and a dehydrating agent like DCC, or use the more reactive di-p-toluoyl-D-tartaroyl chloride.

-

Stir the reaction at room temperature until the alcohol is consumed (monitor by TLC or GC). This will form a mixture of two diastereomeric esters.

-

Work up the reaction to remove byproducts (e.g., filter off DCU, wash with dilute acid and base).

-

-

Step 2: Separation of Diastereomeric Esters

-

Separate the two diastereomeric esters using flash column chromatography on silica gel or by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The different physical properties of the diastereomers allow for their separation.

-

-

Step 3: Hydrolysis to Recover the Enantiomerically Pure Alcohol

-

Dissolve the isolated, pure diastereomeric ester in a solvent mixture like methanol/water.

-

Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir until the ester is fully hydrolyzed.

-

Neutralize the reaction mixture and extract the liberated chiral alcohol with an organic solvent.

-

Purify the alcohol by distillation or chromatography to obtain the enantiomerically pure product.

-

The resolving agent can be recovered from the aqueous layer by acidification, as described in Protocol 1, Step 4.

-

Conclusion

This compound is a powerful and versatile tool for the separation of enantiomers. Through the formation of diastereomeric salts with differing solubilities, it allows for an efficient and scalable method of chiral resolution. The success of any resolution is highly dependent on the careful selection of solvents and the optimization of crystallization conditions. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively apply this classical yet highly relevant technique in the synthesis of enantiomerically pure compounds.

References

- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. EP1736462A1 - Recovery of optically active tartaric acid resolving agents - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most common and effective methods for chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with a variety of racemic amines. The principle of this method lies in the fact that the two diastereomeric salts formed between the racemic amine and the enantiomerically pure DPTTA have different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a base liberates the enantiomerically enriched amine.

These application notes provide detailed protocols for the chiral resolution of racemic amines using this compound, including quantitative data and experimental workflows.

Principle of the Method

The chiral resolution of a racemic amine using this compound involves two key steps:

-

Diastereomeric Salt Formation: The racemic amine ((R/S)-amine) is reacted with an equimolar or sub-stoichiometric amount of this compound ((+)-DPTTA) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-amine)-(+)-DPTTA and ((S)-amine)-(+)-DPTTA.

-

Fractional Crystallization and Liberation of the Enantiomer: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities. By carefully selecting the solvent and crystallization conditions (temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystallized salt is then isolated by filtration. Finally, the enantiomerically enriched amine is recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid derivative.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for different amines.

Materials:

-

Racemic amine

-

This compound (DPTTA)

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Organic extraction solvent (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Heating and stirring apparatus (hot plate with magnetic stirrer)

-

Filtration apparatus (vacuum flask, filter paper)

-

Rotary evaporator

Procedure: